molecular formula C4H9FO B13487098 (3R)-3-fluorobutan-1-ol

(3R)-3-fluorobutan-1-ol

Cat. No.: B13487098
M. Wt: 92.11 g/mol
InChI Key: YSAZHINBXCWZTE-SCSAIBSYSA-N
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Description

(3R)-3-fluorobutan-1-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain, specifically in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluorobutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluorobutanal using a chiral catalyst. Another method includes the enantioselective fluorination of butan-1-ol derivatives. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may include steps such as purification and distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-fluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluorobutanoic acid.

    Reduction: It can be reduced to form 3-fluorobutan-1-amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: 3-fluorobutanoic acid.

    Reduction: 3-fluorobutan-1-amine.

    Substitution: Various substituted butanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3R)-3-fluorobutan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity. It can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drug candidates. Its unique structure may impart desirable pharmacokinetic properties to the resulting compounds.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its fluorinated nature can enhance the properties of polymers and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-fluorobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful tool in drug design and development.

Comparison with Similar Compounds

    (3S)-3-fluorobutan-1-ol: The enantiomer of (3R)-3-fluorobutan-1-ol, with similar chemical properties but different biological activity.

    3-chlorobutan-1-ol: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.

    3-bromobutan-1-ol: Another halogenated butanol with distinct chemical behavior.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H9FO

Molecular Weight

92.11 g/mol

IUPAC Name

(3R)-3-fluorobutan-1-ol

InChI

InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

YSAZHINBXCWZTE-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCO)F

Canonical SMILES

CC(CCO)F

Origin of Product

United States

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